

GNE-9822 Administration in Animal Models: Application Notes and Protocols

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Compound of Interest

Compound Name: GNE-9822

Cat. No.: B15621929

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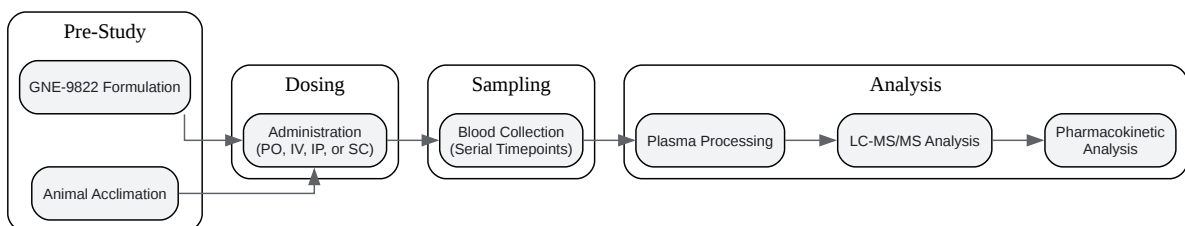
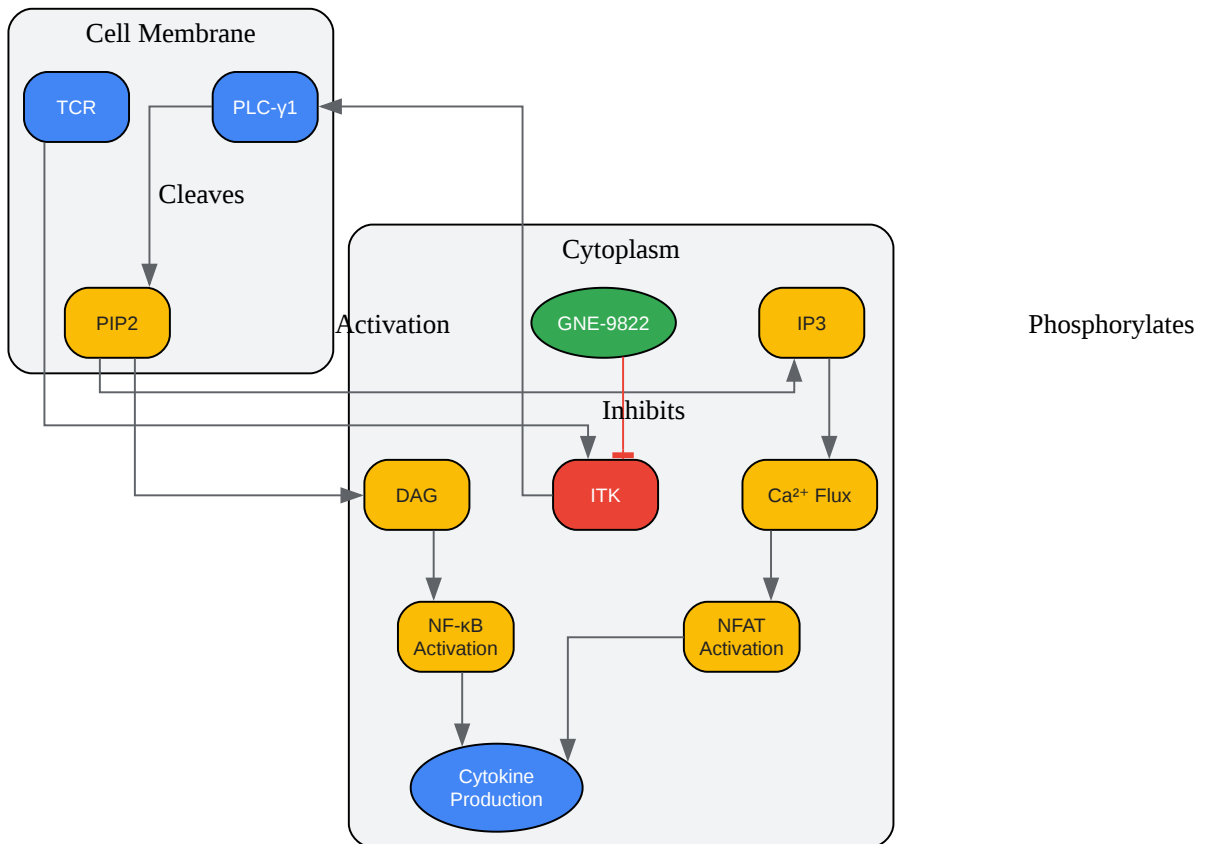
Introduction

GNE-9822 is a potent and selective inhibitor of Interleukin-2 inducible T-cell kinase (ITK), a critical enzyme in the T-cell receptor (TCR) signaling pathway.^[1] Inhibition of ITK is a promising therapeutic strategy for inflammatory and autoimmune diseases, such as asthma. **GNE-9822** has demonstrated favorable pharmacokinetic properties and oral bioavailability in several animal models, making it a valuable tool for preclinical research. This document provides detailed application notes and protocols for the administration of **GNE-9822** in animal models to aid in the design and execution of in vivo studies.

Signaling Pathway of ITK

Interleukin-2 inducible T-cell kinase (ITK) is a non-receptor tyrosine kinase that plays a crucial role in T-cell signaling. Upon T-cell receptor (TCR) activation, ITK is recruited to the cell membrane and is involved in the activation of phospholipase C- γ 1 (PLC- γ 1). Activated PLC- γ 1 then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). These messengers trigger downstream

signaling cascades, including calcium mobilization and the activation of transcription factors like NFAT and NF- κ B, leading to T-cell activation, proliferation, and cytokine production.



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References

- [1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade \(2011–2020\): Current Status and Future Prospects \[mdpi.com\]](#)
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